![molecular formula C10H14Br2N2 B2973702 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide CAS No. 2624139-11-1](/img/structure/B2973702.png)
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide
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Description
Naphthyridines are a class of heterocyclic compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest. A variety of methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of naphthyridines consists of two fused pyridine rings. The arrangement of the nitrogen atoms in these rings can vary, leading to six possible isomeric forms .Chemical Reactions Analysis
Naphthyridines can undergo a variety of chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .Mechanism of Action
Target of action
Many compounds target proteins or enzymes in the body to exert their effects. For example, some drugs target enzymes involved in cell division to treat cancer .
Mode of action
The compound might bind to its target, altering the target’s structure or function. This can inhibit the target’s activity, enhance it, or modify it in some other way .
Biochemical pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, inhibiting an enzyme might slow down a metabolic pathway, leading to decreased production of a certain molecule .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can affect its bioavailability. For instance, how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized into other substances, and how it is excreted from the body can all influence its effectiveness .
Result of action
The compound’s action can lead to various molecular and cellular effects. For example, inhibiting a key enzyme might lead to cell death, slowing tumor growth .
Action environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at certain pH levels, temperatures, or in the presence of certain other molecules .
Future Directions
The future directions in the field of naphthyridines research are likely to involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis. Furthermore, due to their wide applicability in medicinal chemistry and materials science, the exploration of new applications of these compounds is also a promising direction .
properties
IUPAC Name |
6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.BrH/c1-10(2)4-7-3-8(11)5-12-9(7)13-6-10;/h3,5H,4,6H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFOXRFBIWJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(NC1)N=CC(=C2)Br)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide |
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